molecular formula C22H15NO5S B2887633 methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate CAS No. 361173-79-7

methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2887633
CAS No.: 361173-79-7
M. Wt: 405.42
InChI Key: YQFVFTMAJZKJKI-UHFFFAOYSA-N
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Description

Methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a chromene moiety, a phenyl group, and a thiophene ring, making it a subject of interest for chemists and researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the condensation of 2-aminophenol with β-keto esters under acidic conditions to form the chromene ring[_{{{CITATION{{{_1{An efficient one-pot synthesis of functionalized chromeno 4,3-

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, leading to biological responses. The phenylthiophene moiety may enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • Methyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate: Similar chromene core but different substitution pattern.

  • Methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-(4-methoxyphenyl)thiophene-2-carboxylate: Similar structure but with a methoxy group instead of a phenyl group.

Uniqueness: Methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate stands out due to its specific combination of chromene, phenyl, and thiophene groups, which contribute to its unique chemical and biological properties.

This compound continues to be a subject of interest for researchers aiming to explore its full potential in various scientific and industrial applications.

Properties

IUPAC Name

methyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5S/c1-27-22(26)20-15(11-19(29-20)13-7-3-2-4-8-13)23-21(25)18-12-16(24)14-9-5-6-10-17(14)28-18/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFVFTMAJZKJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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